molecular formula C24H15ClN4O5 B11274476 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11274476
M. Wt: 474.8 g/mol
InChI Key: RSMDNMPWYUAOAL-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of benzodioxole, chlorophenyl, oxadiazole, and tetrahydroquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids . The final assembly of the compound involves coupling these intermediates under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can yield quinones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15ClN4O5

Molecular Weight

474.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H15ClN4O5/c25-16-5-2-14(3-6-16)21-27-22(34-28-21)15-4-7-17-18(10-15)26-24(31)29(23(17)30)11-13-1-8-19-20(9-13)33-12-32-19/h1-10H,11-12H2,(H,26,31)

InChI Key

RSMDNMPWYUAOAL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=C(C=C6)Cl)NC3=O

Origin of Product

United States

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